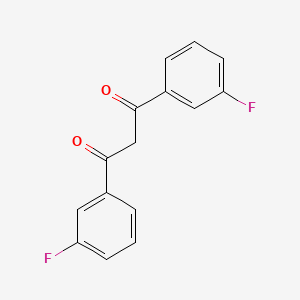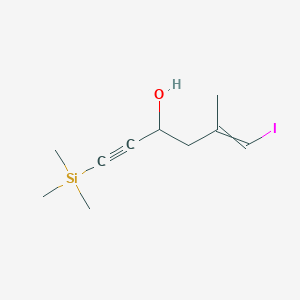
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol is a chemical compound known for its unique structure and reactivity. This compound features an iodine atom, a methyl group, and a trimethylsilyl group attached to a hex-5-en-1-yn-3-ol backbone. The presence of these functional groups makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne moiety. This can be achieved by reacting an appropriate alkyne precursor with a suitable base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF).
Iodination: The alkyne is then subjected to iodination using iodine and a suitable oxidizing agent, such as N-iodosuccinimide (NIS), to introduce the iodine atom.
Trimethylsilylation: The final step involves the introduction of the trimethylsilyl group. This can be accomplished by reacting the iodinated alkyne with trimethylsilyl chloride in the presence of a base, such as imidazole, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, in an inert solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products, such as amines or thiols.
Scientific Research Applications
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol finds applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol involves its reactivity with various reagents and substrates. The iodine atom and trimethylsilyl group influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-(Trimethylsilyl)hex-5-yn-1-ol: Lacks the iodine and methyl groups.
Uniqueness
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol is unique due to the presence of the iodine atom, methyl group, and trimethylsilyl group, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
918313-69-6 |
|---|---|
Molecular Formula |
C10H17IOSi |
Molecular Weight |
308.23 g/mol |
IUPAC Name |
6-iodo-5-methyl-1-trimethylsilylhex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C10H17IOSi/c1-9(8-11)7-10(12)5-6-13(2,3)4/h8,10,12H,7H2,1-4H3 |
InChI Key |
PFXVYDHBYKBYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CI)CC(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
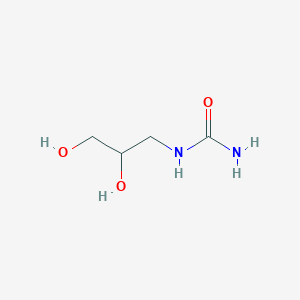
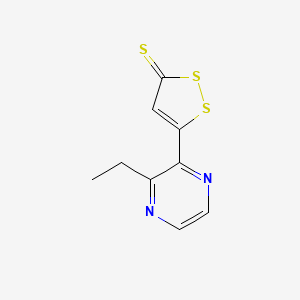
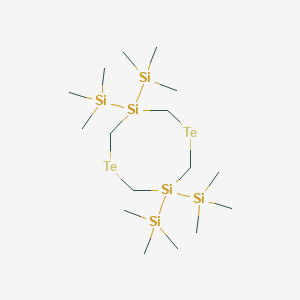
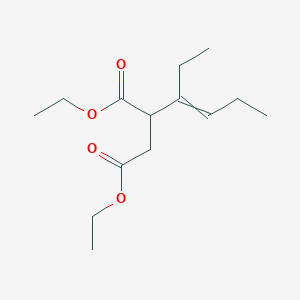
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)
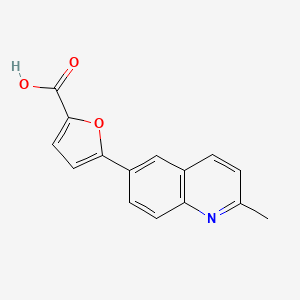
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)
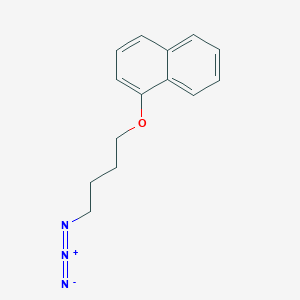
![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
